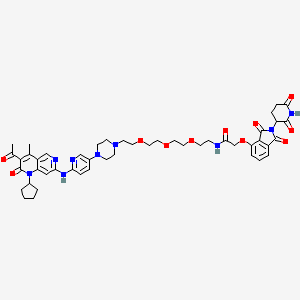
2-Benzoylamino-3,3,3-trifluoro-1-nitropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane typically involves the reaction of benzoyl chloride with 3,3,3-trifluoro-1-nitropropane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
it is likely that similar synthetic routes are used, with optimization for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoylamino-3,3,3-trifluoro-1-nitropropane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst, tin(II) chloride (SnCl2), and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoylamino derivatives.
Applications De Recherche Scientifique
2-Benzoylamino-3,3,3-trifluoro-1-nitropropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane is not well-understood. it is believed to interact with molecular targets through its functional groups, such as the nitro and benzoylamino groups. These interactions may involve hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoylamino-3,3,3-trifluoro-1-nitroethane: Similar structure but with an ethane backbone instead of propane.
2-Benzoylamino-3,3,3-trifluoro-1-nitrobutane: Similar structure but with a butane backbone instead of propane.
Uniqueness
2-Benzoylamino-3,3,3-trifluoro-1-nitropropane is unique due to its specific combination of functional groups and the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C10H9F3N2O3 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
N-(1,1,1-trifluoro-3-nitropropan-2-yl)benzamide |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)8(6-15(17)18)14-9(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,16) |
Clé InChI |
SQCRVJCAYRAQPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453830.png)
![3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B12453838.png)
![N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B12453847.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)

![N-(oxolan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12453857.png)
![4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol dihydrochloride](/img/structure/B12453873.png)


![tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)

![Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate](/img/structure/B12453902.png)
![Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B12453907.png)
![N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide](/img/structure/B12453909.png)
